molecular formula C13H13N3O4 B3501361 4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid

4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid

Cat. No.: B3501361
M. Wt: 275.26 g/mol
InChI Key: WBQVWTADKAWIAB-UHFFFAOYSA-N
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Description

4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-methyl-4-oxo-3(4H)-quinazolinone with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Mechanism of Action

The mechanism of action of 4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxo-3(4H)-quinazolinone: A precursor in the synthesis of the target compound, known for its biological activities.

    4-oxo-4H-quinazoline-2-carboxylic acid: Another quinazolinone derivative with similar structural features and biological properties.

Uniqueness

4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(2-methyl-4-oxoquinazolin-3-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-14-10-5-3-2-4-9(10)13(20)16(8)15-11(17)6-7-12(18)19/h2-5H,6-7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQVWTADKAWIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid
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4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid
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4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid
Reactant of Route 4
4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid
Reactant of Route 5
4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid
Reactant of Route 6
4-[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]-4-oxobutanoic acid

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